N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}isonicotinamide
Overview
Description
N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}isonicotinamide, also known as SMT19969, is a small molecule that has been developed as a potential treatment for Clostridium difficile infection (CDI). CDI is a serious and potentially life-threatening infection that affects the colon and is caused by the bacterium Clostridium difficile.
Mechanism of Action
N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}isonicotinamide works by inhibiting the enzyme alanine racemase, which is essential for the synthesis of the bacterial cell wall. By inhibiting this enzyme, this compound prevents the growth and replication of C. difficile.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile and does not affect the normal gut microbiota. It is rapidly absorbed and distributed in the body and has a half-life of approximately 2 hours.
Advantages and Limitations for Lab Experiments
One advantage of N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}isonicotinamide is that it has a broad spectrum of activity against C. difficile strains, including those that are resistant to other antibiotics. However, one limitation is that it is not effective against all strains of C. difficile.
Future Directions
For research on N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}isonicotinamide include exploring its potential use in combination with other antibiotics for the treatment of CDI, investigating its activity against other bacterial pathogens, and further understanding its mechanism of action. Additionally, studies on the pharmacokinetics and pharmacodynamics of this compound in humans are needed to determine its potential use in clinical settings.
Scientific Research Applications
N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}isonicotinamide has been extensively studied for its potential use in the treatment of CDI. In vitro studies have shown that this compound is effective against a wide range of C. difficile strains, including those that are resistant to other antibiotics. In vivo studies in animal models have also shown that this compound is effective in treating CDI.
Properties
IUPAC Name |
N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]pyridine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c1-20-10-12-21(13-11-20)25(23,24)16-4-2-15(3-5-16)19-17(22)14-6-8-18-9-7-14/h2-9H,10-13H2,1H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQZGSAISQHQBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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